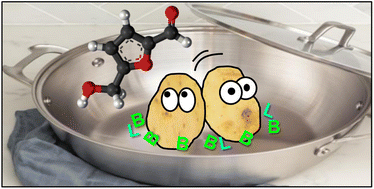Polystyrene-based catalysts with simultaneous Brønsted and Lewis acidity for hydroxymethylfurfural production from starch: molecular weight and solvent effects†
Sustainable Energy & Fuels Pub Date: 2023-12-05 DOI: 10.1039/D3SE01164J
Abstract
Biomass-derived chemicals, such as hydroxymethylfurfural (HMF), have the potential to supplement other petroleum-derived products. Several catalysts have been reported in the literature for producing HMF from fructose, glucose, and starch; however, challenges like low catalyst activity, deactivation, or difficult recovery have been encountered. Here, we report a series of polystyrene-based catalysts with simultaneous Brønsted and Lewis acidity and the advantages of both homogeneous and heterogeneous catalysis: soluble in water and easy to recover and reuse. For the first time, we show that these novel catalysts can be prepared under atmospheric conditions without the need for an inert atmosphere or costly anhydrous solvents, which is an advantage from an environmental and economic point of view. Additionally, we report that these catalysts can carry out the one-pot synthesis of HMF from potato starch, which involves the hydrolysis of starch, isomerization of glucose to fructose, and dehydration of fructose to HMF.

Recommended Literature
- [1] Design of 3d–4f molecular squares through the [Fe{(HB(pz)3)}(CN)3]− metalloligand†
- [2] Synthesis of heterogeneous palladiumcatalyst assemblies by molecular imprinting
- [3] Structural elucidation of the degradation mechanism of nickel-rich layered cathodes during high-voltage cycling†
- [4] Rotating disk slurry electrodeposition of platinum at Y-zeolite/carbon Vulcan XC-72R for methanol oxidation in alkaline media
- [5] Triethylamine-induced Reactions of Methyl 2,3-Dibromo-2,3-diarylpropanoates in Methanol†
- [6] Inside front cover
- [7] The power of chromatography
- [8] Effect of surfactant concentration on diffusion and microstructure in water-in-oil emulsions studied by low-field benchtop NMR and optical microscopy†
- [9] Structural control of charge transport in polymer monolayer transistors by a thermodynamically assisted dip-coating strategy†
- [10] Adsorption and dissociation of O2 on MoO2(11) surfaces: a DFT study










